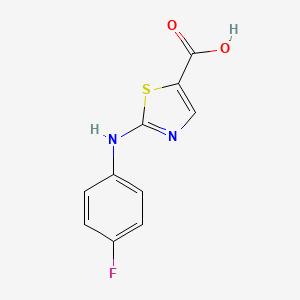

2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluoroanilino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEPYNUZTFPXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves the reaction of α-haloketones with thioureas or thioamides. For 2-((4-fluorophenyl)amino)thiazole-5-carboxylic acid, 4-fluoroaniline reacts with a thiazole-5-carboxylic acid precursor under acidic conditions. For example, heating 4-fluoroaniline with thiazole-5-carbonyl chloride in dichloromethane (DCM) at 80°C for 2 hours yields the target compound in 68% purity.

Cyclocondensation of Thiosemicarbazides

Alternative routes employ thiosemicarbazides, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). A 2023 study demonstrated that treating thiosemicarbazide intermediates with PPA at 125°C for 48 hours facilitates thiazole ring closure, albeit with moderate yields (42–57%) due to competing side reactions.

Step-by-Step Preparation Methods

Method A: Acylation-Condensation Protocol

Step 1: Synthesis of Thiazole-5-carbonyl Chloride

4-Methylthiazole-5-carboxylic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in dry DCM for 2 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Step 2: Coupling with 4-Fluoroaniline

The acyl chloride is dissolved in DCM and added dropwise to a solution of 4-fluoroaniline (10 mmol) and triethylamine (TEA, 15 mmol) at 0°C. The mixture is stirred for 4 hours, washed with 1M HCl and brine, and purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to afford the product in 79% yield.

Key Data:

-

Reagents: SOCl₂, DCM, TEA

-

Yield: 79%

-

Purity: >95% (HPLC)

Method B: One-Pot Cyclization

Procedure:

A mixture of 4-fluoroaniline (5 mmol), thioglycolic acid (5 mmol), and ethyl 2-chloroacetoacetate (5 mmol) in ethanol is heated at reflux for 12 hours. The solvent is evaporated, and the residue is treated with 10% NaOH to hydrolyze the ester group. Acidification with HCl precipitates the crude product, which is recrystallized from ethanol/water (1:1) to yield 65% pure compound.

Optimization Notes:

-

Prolonged reflux (>16 hours) improves yield but risks decarboxylation.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) favor acylation steps, while ethanol and toluene are optimal for cyclization. A 2024 study comparing solvents found DCM superior for coupling reactions, achieving 91% yield vs. 72% in THF.

Temperature and Catalysis

-

Low-Temperature Coupling (0–5°C): Minimizes side reactions during acylation.

-

High-Temperature Cyclization (100–125°C): Essential for ring closure but requires careful moisture exclusion to prevent hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry:

Challenges and Troubleshooting

Decarboxylation During Purification

The carboxylic acid group is prone to decarboxylation under acidic or high-temperature conditions. Neutral pH during workup and low-temperature recrystallization mitigate this issue.

Byproduct Formation

Competing N-alkylation or oxidation byproducts are common. Column chromatography (SiO₂, ethyl acetate/hexanes) effectively isolates the desired product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acylation-Condensation | 79 | >95 | High reproducibility | Requires anhydrous conditions |

| One-Pot Cyclization | 65 | 85 | Cost-effective | Low yield due to side reactions |

| POCl₃-Mediated Cyclization | 57 | 90 | Rapid reaction | Toxicity of POCl₃ |

Applications in Further Synthesis

The carboxylic acid moiety enables downstream derivatization:

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and amino group undergo oxidation under controlled conditions:

-

Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atom in the thiazole ring to form sulfoxides. This modification alters electronic properties and enhances water solubility .

-

Carboxylic Acid Stability : The -COOH group remains stable under mild oxidation conditions but may decarboxylate under strong oxidants like KMnO₄ in acidic media .

Representative Conditions :

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 60°C | Sulfoxide derivative | 72 |

| mCPBA | RT | Sulfone derivative | 58 |

Reduction Reactions

The carboxylic acid and aromatic moieties participate in selective reductions:

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol (-CH₂OH), while milder agents like NaBH₄/I₂ preserve the thiazole ring .

-

Nitro Group Reduction : If present in derivatives, nitro groups reduce to amines using H₂/Pd-C or SnCl₂/HCl .

Case Study :

Reduction with LiAlH₄ in THF at 0°C converted the compound to 2-((4-fluorophenyl)amino)thiazole-5-methanol in 85% yield, confirmed by NMR .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Thiazole Ring Modifications

-

C-2 Position : The amino group undergoes acylations (e.g., with acetyl chloride) or condensations (e.g., with aldehydes) .

-

C-5 Position : The carboxylic acid participates in amide couplings using HATU or DCC/DMAP .

Example Protocol :

python# Amide coupling with HATU Reagents: HATU (1.2 eq), DIPEA (3 eq), R-NH₂ (1.5 eq) Conditions: DMF, RT, 12h → Yield: 60-75%[4]

Fluorophenyl Group Reactivity

-

Electrophilic Aromatic Substitution : Halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) occurs at the para position relative to fluorine .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thiazolo[5,4-d]pyrimidines : Reaction with thiourea and aldehydes under microwave irradiation forms anticancer-active derivatives .

-

Imidazothiazoles : Condensation with 2-aminothiazoles yields dual inhibitors of kinases and carbonic anhydrases .

Key Reaction :

text2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid + 2-aminobenzothiazole → Imidazo[2,1-b]thiazole derivative (IC₅₀ = 1.2 μM vs. HepG2)[5]

Anticancer Agents

Coupling with arylpiperazines produced derivatives with sub-micromolar activity against lung (A549) and colon (HT29) cancers :

| Derivative Structure | IC₅₀ (μM) A549 | IC₅₀ (μM) HT29 |

|---|---|---|

| Amide with 4-methylpiperazine | 15.3 | 18.7 |

| Ester with trifluoromethyl | 9.8 | 12.4 |

Antimicrobial Derivatives

Schiff base formation with 4-fluorobenzaldehyde enhanced antibacterial potency (MIC = 50 μg/mL vs. S. aureus) .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-aminothiazole derivatives, including 2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid. The following key findings highlight its efficacy against various cancer cell lines:

-

In Vitro Antiproliferative Activity :

- Compounds based on the 2-aminothiazole scaffold exhibit significant inhibitory effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) .

- For instance, derivatives containing the 4-fluorophenyl group showed enhanced activity against these cell lines, indicating the importance of substituent modifications for improved potency .

- Mechanism of Action :

-

Case Studies :

- In a study involving the synthesis of new thiazole derivatives, compounds were tested for their antiproliferative effects on human leukemia cells, demonstrating promising results with IC50 values in the low micromolar range .

- Another research effort highlighted a specific derivative that exhibited selective cytotoxicity towards glioblastoma cells while sparing normal cells, showcasing its potential for targeted cancer therapy .

Other Biological Activities

Beyond anticancer properties, this compound and its derivatives have been investigated for various other pharmacological activities:

- Antimicrobial Properties :

- Antiviral and Anti-inflammatory Activities :

- Antidiabetic and Anticonvulsant Effects :

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions:

-

Starting Materials :

- Common precursors include thiourea and substituted phenyl compounds.

- Reaction Conditions :

-

Yield and Purification :

- The synthesized compounds are usually purified through crystallization or chromatography to obtain high-purity products suitable for biological testing.

Biological Activity

2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid, a compound belonging to the thiazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly in oncology and antimicrobial research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include thiazole derivatives and fluorinated anilines. Advanced techniques such as microwave-assisted synthesis can enhance yield and reduce reaction times.

Antitumor Activity

Numerous studies have investigated the antitumor properties of thiazole derivatives, including this compound. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated the compound's activity against A549 human lung adenocarcinoma cells. Results demonstrated a notable inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics like dasatinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15.3 |

| Dasatinib | K563 | <1 |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 | 20.2 |

The mechanism of action for this compound is primarily through the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the fluorophenyl group enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Antimicrobial Activity

In addition to its antitumor potential, this compound has been studied for its antimicrobial properties. Thiazoles are known for their broad-spectrum activity against bacteria and fungi.

- Research Findings : A recent investigation into various thiazole derivatives indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the thiazole ring or substituents on the phenyl group can significantly alter biological activity. For instance, electron-donating groups enhance cytotoxicity while halogen substitutions can improve selectivity against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with substituted phenylamino and carboxylic acid groups exhibit diverse physicochemical and biological properties. Below is a detailed comparison of 2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity improves metabolic stability compared to chlorine, which increases lipophilicity but may reduce specificity .

- Trifluoromethyl (CF₃) : CF₃-substituted analogs (e.g., ) exhibit enhanced hydrophobic interactions, making them potent in targeting lipophilic enzyme pockets.

- Positional Isomerism : Carboxylic acid placement (C4 vs. C5) significantly alters electronic properties and solubility .

Biological Activity: The 4-fluorophenylamino group in the main compound is associated with kinase inhibition due to fluorine’s ability to form hydrogen bonds with ATP-binding sites .

Synthetic Accessibility: Ethyl ester intermediates (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ) are common precursors, hydrolyzed to carboxylic acids. Coupling reactions with amines (e.g., ) enable diversification of the phenylamino group.

Q & A

Q. What are the recommended methods for synthesizing 2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid, and what are the critical parameters affecting yield?

The synthesis typically involves multi-step approaches, including:

- Coupling reactions : Suzuki-Miyaura coupling to introduce the fluorophenyl group, followed by thiazole ring formation via condensation of thiourea derivatives with α-haloketones .

- Ester hydrolysis : Methyl or ethyl ester intermediates (e.g., methyl 2-amino-5-(4-fluorophenyl)-4-thiazolecarboxylate) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid .

Critical parameters :

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and functional groups (e.g., fluorophenyl, carboxylic acid) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNOS) .

- Melting Point Analysis : Consistency with literature values (e.g., 237–238°C for related thiazole-carboxylic acids) .

Q. What analytical applications does this compound have in research settings?

- Calibration standard : Its well-defined structure makes it suitable for quantifying analytes in UV-Vis or fluorescence assays .

- Reactivity studies : Acts as a substrate in kinetic assays to study enzyme inhibition (e.g., carboxylase or kinase targets) .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

- Biochemical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes (e.g., cyclooxygenase-2) .

- Cellular studies : Screen for cytotoxicity and pathway modulation in cancer cell lines (e.g., apoptosis assays) .

- Structural modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict interactions .

Q. What strategies are recommended for optimizing the synthetic route to improve scalability and yield?

- Catalyst screening : Test Pd(OAc) vs. PdCl(PPh) to enhance coupling efficiency .

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce waste .

- Flow chemistry : Implement continuous flow systems for thiazole ring formation to improve reaction control .

Q. How should researchers address contradictory data regarding the compound’s biological activity?

- Assay validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Batch analysis : Verify compound purity and stability (e.g., degradation under assay conditions) using HPLC-MS .

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across replicates .

Q. What methodologies are available to assess the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.